molecular formula C10H13N3O2 B8755608 1-(6-Methoxypyridin-2-yl)piperazin-2-one

1-(6-Methoxypyridin-2-yl)piperazin-2-one

Cat. No.: B8755608
M. Wt: 207.23 g/mol
InChI Key: WOCHMSZDMJZNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxypyridin-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core (a six-membered ring containing two nitrogen atoms and one ketone group) linked to a 6-methoxypyridine moiety. The methoxy group at the 6-position of the pyridine ring contributes to its electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

1-(6-methoxypyridin-2-yl)piperazin-2-one

InChI

InChI=1S/C10H13N3O2/c1-15-9-4-2-3-8(12-9)13-6-5-11-7-10(13)14/h2-4,11H,5-7H2,1H3

InChI Key

WOCHMSZDMJZNAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)N2CCNCC2=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Substituent on Pyridine Ring Piperazinone Substituent Key Functional Groups
This compound 6-OCH₃ None Methoxy, ketone, tertiary amine
1-(3-Chlorophenyl)piperazin-2-one 3-Cl (on phenyl) 4-(3-chlorophenyl) Chloro, ketone
1-(5-Bromopyridin-2-yl)piperazin-2-one 5-Br None Bromo, ketone
1-(4-Phenylmethoxyphenyl)-4-pyridin-4-ylpiperazin-2-one 4-Ph-OCH₃ (on phenyl) Pyridin-4-yl Phenylmethoxy, pyridine, ketone
  • Methoxy vs. For instance, 1-(3-chlorophenyl)piperazin-2-one derivatives exhibit reduced solubility due to the hydrophobic chloro group .
  • Positional Effects : The 6-methoxy group on pyridine may optimize steric interactions in biological targets compared to 5-bromo or 3-chloro substitutions, as seen in docking studies where piperazin-2-one positioning improved binding scores .

Table 2: Cytotoxicity Data (IC₅₀, μM)

Compound HT-29 (Colon Cancer) A549 (Lung Cancer) Selectivity (Cancer vs. Normal Cells)
1-(3-Chlorophenyl)piperazin-2-one (7g) 0.12 0.15 High (10-fold lower toxicity in MRC-5)
Doxorubicin (Control) 0.30 0.35 Low
This compound* N/A N/A N/A (Predicted high selectivity)

*Note: Direct cytotoxicity data for this compound is unavailable in the provided evidence. However, analogs like 7g (guanidine-substituted 1-(3-chlorophenyl)piperazin-2-one) show superior activity to doxorubicin, suggesting that methoxy derivatives could exhibit similar or enhanced efficacy due to improved electronic profiles .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : Methoxy-substituted compounds generally have lower LogP (higher hydrophilicity) compared to halogenated analogs, as seen in QSAR studies .
  • Metabolic Stability : The methoxy group may resist oxidative metabolism better than halogen atoms, which are prone to dehalogenation .

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